REACTION_CXSMILES
|
ClC1C=C([C:8]2[CH:9]=[C:10]([CH:14]=[C:15](C3C=CC=C(Cl)C=3)[C:16]=2[O:17][CH2:18]CO)[C:11]([OH:13])=[O:12])C=CC=1.COC1C=CC(C(OCCCCCCN)=O)=CC=1>>[CH3:18][O:17][C:16]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1
|
Name
|
oil
|
Quantity
|
0.675 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
|
Quantity
|
0.605 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=O)O)C=C(C1OCCO)C1=CC(=CC=C1)Cl
|
Name
|
4-methoxybenzoic acid, 6-aminohexyl ester
|
Quantity
|
0.565 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)OCCCCCCN)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=C([C:8]2[CH:9]=[C:10]([CH:14]=[C:15](C3C=CC=C(Cl)C=3)[C:16]=2[O:17][CH2:18]CO)[C:11]([OH:13])=[O:12])C=CC=1.COC1C=CC(C(OCCCCCCN)=O)=CC=1>>[CH3:18][O:17][C:16]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1
|
Name
|
oil
|
Quantity
|
0.675 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
|
Quantity
|
0.605 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=O)O)C=C(C1OCCO)C1=CC(=CC=C1)Cl
|
Name
|
4-methoxybenzoic acid, 6-aminohexyl ester
|
Quantity
|
0.565 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)OCCCCCCN)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=C([C:8]2[CH:9]=[C:10]([CH:14]=[C:15](C3C=CC=C(Cl)C=3)[C:16]=2[O:17][CH2:18]CO)[C:11]([OH:13])=[O:12])C=CC=1.COC1C=CC(C(OCCCCCCN)=O)=CC=1>>[CH3:18][O:17][C:16]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1
|
Name
|
oil
|
Quantity
|
0.675 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
|
Quantity
|
0.605 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=O)O)C=C(C1OCCO)C1=CC(=CC=C1)Cl
|
Name
|
4-methoxybenzoic acid, 6-aminohexyl ester
|
Quantity
|
0.565 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)OCCCCCCN)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |